![molecular formula C21H24N2O5 B5140211 N-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucine](/img/structure/B5140211.png)
N-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucine, also known as MI-2, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. MI-2 was first synthesized in 2009 by researchers at the University of Michigan, and since then, it has been the subject of numerous scientific studies.
Mecanismo De Acción
N-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucine binds to the transcription factor c-Myc and prevents it from binding to DNA, thereby inhibiting its activity. This leads to a decrease in the expression of c-Myc target genes, many of which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that N-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucine can induce apoptosis (programmed cell death) in cancer cells, and can also inhibit tumor growth in animal models. In addition, N-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucine has been shown to be selective for c-Myc, and does not affect the activity of other transcription factors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucine is its selectivity for c-Myc, which makes it a useful tool for studying the role of c-Myc in cancer. However, N-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucine has also been shown to have limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several directions for future research on N-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucine. One area of interest is the development of more potent and selective c-Myc inhibitors based on the structure of N-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucine. Another area of interest is the investigation of the potential of N-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucine in combination with other cancer therapies, such as chemotherapy or immunotherapy. Finally, further studies are needed to fully understand the mechanisms of action of N-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucine and its potential applications in cancer treatment.
Métodos De Síntesis
The synthesis of N-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucine involves several steps, starting with the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 2-aminobenzoyl chloride to form the intermediate product, which is then coupled with isoleucine methyl ester to form N-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucine.
Aplicaciones Científicas De Investigación
N-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucine has been shown to be a potent inhibitor of the transcription factor c-Myc, which is overexpressed in many types of cancer. Inhibition of c-Myc has been identified as a potential therapeutic strategy for cancer treatment, and N-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucine has been studied extensively for this purpose.
Propiedades
IUPAC Name |
2-[[2-[(4-methoxybenzoyl)amino]benzoyl]amino]-3-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-4-13(2)18(21(26)27)23-20(25)16-7-5-6-8-17(16)22-19(24)14-9-11-15(28-3)12-10-14/h5-13,18H,4H2,1-3H3,(H,22,24)(H,23,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVYHDKHVKVGQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({2-[(4-Methoxybenzoyl)amino]benzoyl}amino)-3-methylpentanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(allyloxy)benzyl]-3-methylaniline](/img/structure/B5140129.png)
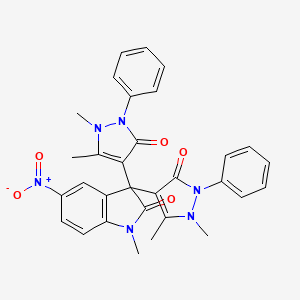
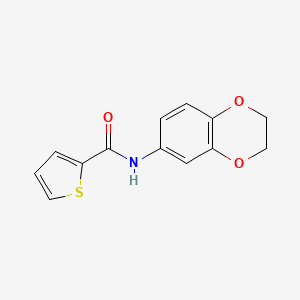
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide](/img/structure/B5140151.png)
![2-benzyl-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5140162.png)
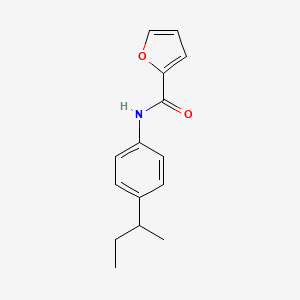

![N-(1-(1-adamantyl)-2-{[2-(dimethylamino)ethyl]amino}-2-oxoethyl)benzamide](/img/structure/B5140183.png)
![7-(3-chloro-4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5140191.png)
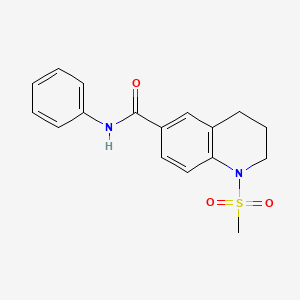
![2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5140199.png)
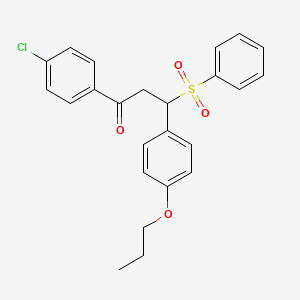
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-3-methoxy-N-(2-methoxyethyl)propanamide](/img/structure/B5140229.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)cyclopentanecarboxamide](/img/structure/B5140234.png)